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JMV 180: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest		
Compound Name:	Jmv 176	
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Introduction

JMV 180 is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8). It is a valuable tool for studying the physiological and pathological roles of cholecystokinin (CCK) receptors, particularly the CCKA receptor subtype. JMV 180 exhibits a unique pharmacological profile, acting as a high-affinity agonist at one subset of CCKA receptors and a competitive antagonist at another, making it a selective modulator of CCK-mediated signaling pathways.[1] These application notes provide detailed protocols for the preparation and use of JMV 180 in various cell culture experiments.

Mechanism of Action

JMV 180 primarily targets the CCKA receptor, a G-protein coupled receptor (GPCR). Upon binding to high-affinity CCKA receptors, JMV 180 initiates a signaling cascade that includes the activation of phospholipase C (PLC).[2][3] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). However, studies have shown that JMV 180 can stimulate the release of intracellular calcium from a pool that is independent of IP3, suggesting a more complex signaling mechanism than typical GPCR activation.[4] This modulation of intracellular calcium levels is a key event in many cellular responses, including enzyme secretion and cell growth. In some contexts, particularly in pancreatic cancer cell lines, JMV 180 has been shown to stimulate cell proliferation.



Data Presentation

The following tables summarize key quantitative data for JMV 180 from published literature.

Table 1: Receptor Binding Affinity

Receptor Subtype	Cell Type/Tissue	Kd (nM)	Reference
High-affinity CCK Receptor	Dispersed rat pancreatic acini	2.2	[5]
Low-affinity CCK Receptor	Dispersed rat pancreatic acini	19	[5]

Table 2: Effective Concentrations in Cell-Based Assays



Cell Line	Assay Type	Effective Concentration Range	Observed Effect	Reference
PANC-1 (Human pancreatic cancer)	Cell Growth	10-10 M - 10-6 M	Increased cell number and DNA synthesis	
MIA PaCa-2 (Human pancreatic cancer)	Cell Growth	10-10 M - 10-6 M	Increased cell number and DNA synthesis	
Rat Pancreatic Acini	Amylase Secretion	25 nM - 1 μM	Stimulation of amylase release	[6]
Rat Pancreatic Acini	Phospholipase C Activation	Time and concentration-dependent	Increased incorporation of [32P] into phosphatidic acid and phosphatidylinosi tol	[2]
Cultured Vagal Afferent Neurons	Calcium Influx	100 nM	Decreased CCK- induced calcium influx	[7]

Experimental Protocols Protocol 1: Preparation of JMV 180 Stock Solution

This protocol describes the preparation of a concentrated stock solution of JMV 180, which can be further diluted to the desired working concentration for cell culture experiments. As JMV 180 is a peptide, proper handling is crucial to maintain its stability and activity.

Materials:

JMV 180 (lyophilized powder)



- Sterile, nuclease-free water
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, polypropylene microcentrifuge tubes

Procedure:

- Equilibrate the Vial: Before opening, allow the vial of lyophilized JMV 180 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
- Solvent Selection: The solubility of peptides can vary. For JMV 180, it is recommended to first attempt to dissolve the peptide in sterile, nuclease-free water. If the peptide does not readily dissolve in water, a small amount of DMSO can be used to aid solubilization.
- Reconstitution:
 - Aqueous Stock: Gently tap the vial to ensure all the powder is at the bottom. Add a precise volume of sterile water to the vial to achieve a desired stock concentration (e.g., 1 mM).
 Mix by gently vortexing or pipetting up and down. Avoid vigorous shaking.
 - DMSO Stock: If the peptide is not soluble in water, add a minimal amount of DMSO (e.g., 10-50 µL) to the vial to dissolve the peptide completely. Once dissolved, slowly add sterile water or a suitable buffer (e.g., PBS) to reach the final desired stock concentration and volume. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
- Aliquoting and Storage: Aliquot the JMV 180 stock solution into smaller, single-use volumes
 in sterile polypropylene microcentrifuge tubes. This prevents multiple freeze-thaw cycles
 which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term storage.
 For short-term storage (a few days), the solution can be kept at 4°C.

Protocol 2: Cell Treatment with JMV 180

This protocol provides a general procedure for treating cultured cells with JMV 180. The optimal conditions (e.g., cell density, incubation time, and JMV 180 concentration) should be



determined empirically for each cell type and experimental setup.

Materials:

- Cultured cells of interest (e.g., PANC-1, MIA PaCa-2, or primary pancreatic acini)
- · Complete cell culture medium
- JMV 180 stock solution (from Protocol 1)
- Sterile multi-well plates or culture flasks
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed the cells in a multi-well plate or culture flask at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
- Preparation of Working Solution: Thaw an aliquot of the JMV 180 stock solution at room temperature. Dilute the stock solution to the desired final working concentration using prewarmed complete cell culture medium. It is recommended to perform serial dilutions to achieve the final concentration accurately.
- Cell Treatment:
 - For adherent cells, carefully aspirate the old medium from the wells.
 - Wash the cells once with sterile PBS (optional, but recommended to remove any residual serum components).
 - Add the freshly prepared JMV 180-containing medium to the cells. Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution) and a negative control (medium alone).
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.



 Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell proliferation assays (e.g., MTT, BrdU), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to JMV 180 stimulation using a fluorescent calcium indicator.

Materials:

- Cultured cells expressing CCKA receptors
- Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- JMV 180 stock solution
- 96-well black, clear-bottom microplate
- Fluorescence plate reader with kinetic reading capabilities

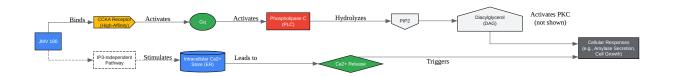
Procedure:

- Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate and grow to near confluency.
- Dye Loading:
 - Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 μM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
 - Remove the culture medium from the wells and wash the cells once with HBSS.
 - Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.



- Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
- Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few minutes using a fluorescence plate reader.
- Stimulation and Measurement:
 - Prepare a solution of JMV 180 in HBSS at a concentration that is 2-5 times the final desired concentration.
 - Using the plate reader's injection system, add the JMV 180 solution to the wells while continuously recording the fluorescence signal.
 - Continue to record the fluorescence for several minutes to capture the peak and subsequent decline in intracellular calcium levels.
- Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).

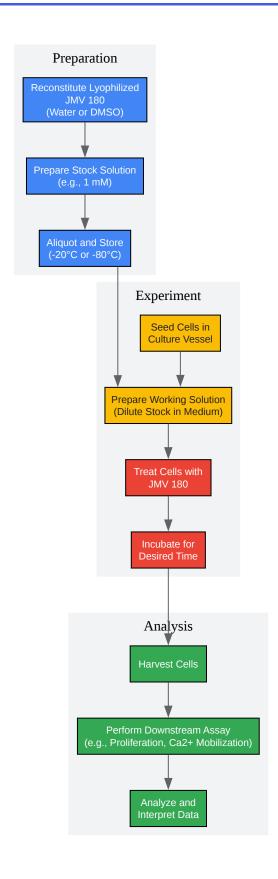
Mandatory Visualization



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Caption: JMV 180 signaling pathway via the CCKA receptor.





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Caption: General experimental workflow for JMV 180 cell culture studies.



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